

Application Notes and Protocols for Gold(I) Iodide Mediated Organic Synthesis

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Compound of Interest

Compound Name: Gold(I) iodide

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This document provides detailed application notes and experimental protocols for key organic synthetic transformations mediated by **Gold(I) iodide** catalysts. The protocols are based on established literature and are intended to be a practical guide for laboratory use.

Introduction

Gold(I) iodide (AuI) and its derivatives have emerged as powerful and versatile catalysts in modern organic synthesis.^[1] Offering unique reactivity and functional group tolerance, gold(I) catalysis provides a valuable alternative to traditional cross-coupling methods that often rely on palladium or copper.^[2] These reactions typically proceed through a Au(I)/Au(III) catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.^{[3][4]} This compilation focuses on reproducible protocols for C-H arylation, C-N cross-coupling, and the synthesis of complex heterocyclic scaffolds.

Gold(I)-Catalyzed Direct C-H Arylation of 1,3,5-Trimethoxybenzene with Iodoarenes

This protocol details the direct arylation of an electron-rich arene, 1,3,5-trimethoxybenzene, with various iodoarenes. This method is highly valuable for the synthesis of biaryl motifs, which are prevalent in pharmaceutical compounds and functional materials. The reaction is catalyzed

by a gold(I) complex featuring a hemilabile (P,N) ligand, such as MeDalpos, which facilitates the crucial oxidative addition of the iodoarene to the gold(I) center.[2]

Data Presentation

Table 1: Substrate Scope for the Gold-Catalyzed C-H Arylation of 1,3,5-Trimethoxybenzene with Iodoarenes[2]

Entry	Iodoarene	Product	Yield (%)
1	Iodobenzene	2-Phenyl-1,3,5-trimethoxybenzene	85
2	4-Iodoanisole	2-(4-Methoxyphenyl)-1,3,5-trimethoxybenzene	90
3	4-Iodotoluene	2-(p-Tolyl)-1,3,5-trimethoxybenzene	88
4	1-Iodo-4-(trifluoromethyl)benzene	1,3,5-Trimethoxy-2-(4-(trifluoromethyl)phenyl)benzene	75
5	1-Iodo-4-nitrobenzene	1,3,5-Trimethoxy-2-(4-nitrophenyl)benzene	60
6	Methyl 4-iodobenzoate	Methyl 4-(2,4,6-trimethoxyphenyl)benzoate	78
7	1-Bromo-4-iodobenzene	2-(4-Bromophenyl)-1,3,5-trimethoxybenzene	82
8	1-Iodonaphthalene	1-(2,4,6-Trimethoxyphenyl)naphthalene	70

Experimental Protocol

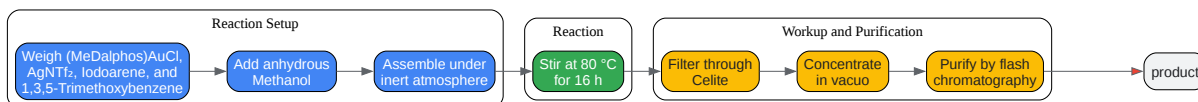
Materials:

- Gold(I) catalyst precursor, e.g., (MeDalphos)AuCl (5 mol%)
- Silver salt additive, e.g., AgNTf₂ (1.0 equiv)
- Iodoarene (1.0 equiv)
- 1,3,5-Trimethoxybenzene (2.0 equiv)
- Anhydrous solvent, e.g., Methanol
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and stirring equipment

Procedure:

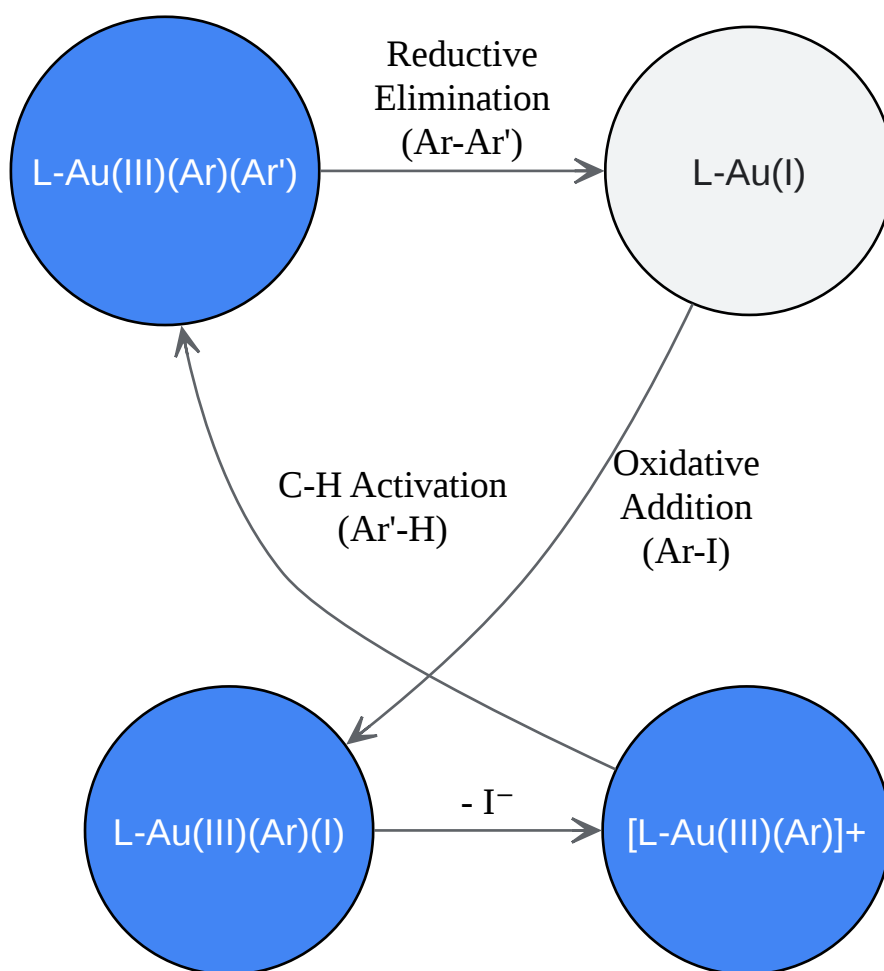
- To an oven-dried reaction vial under an inert atmosphere, add the Gold(I) catalyst precursor (e.g., (MeDalphos)AuCl, 5 mol%) and the silver salt additive (e.g., AgNTf₂, 1.0 equiv).
- Add the iodoarene (1.0 equiv) and 1,3,5-trimethoxybenzene (2.0 equiv) to the vial.
- Add anhydrous methanol (to achieve a concentration of 0.125 M with respect to the iodoarene).
- Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
- After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite to remove insoluble silver salts, washing with a suitable solvent (e.g., dichloromethane).
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations



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Caption: Experimental workflow for Gold(I)-catalyzed C-H arylation.



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Caption: Proposed Au(I)/Au(III) catalytic cycle for C-H arylation.

Gold(I)-Catalyzed C-N Cross-Coupling of Aryl Iodides with Alkyl Nitriles

This protocol describes a method for the C-N cross-coupling of aryl iodides with aliphatic nitriles, which serve as unconventional nitrogen nucleophiles after base-mediated activation. This transformation provides a direct route to N-aryl compounds from readily available starting materials.^[5]

Data Presentation

Table 2: Substrate Scope for Gold-Catalyzed C-N Cross-Coupling^[5]

Entry	Aryl Iodide	Nitrile	Product	Yield (%)
1	4-Iodotoluene	Propionitrile	N-(p-Tolyl)propanamide	85
2	4-Iodoanisole	Propionitrile	N-(4-Methoxyphenyl)propanamide	82
3	1-Iodo-4-nitrobenzene	Propionitrile	N-(4-Nitrophenyl)propanamide	65
4	1-Iodonaphthalene	Propionitrile	N-(Naphthalen-1-yl)propanamide	78
5	4-Iodotoluene	Acetonitrile	N-(p-Tolyl)acetamide	75
6	4-Iodotoluene	Butyronitrile	N-(p-Tolyl)butyramide	80

Experimental Protocol

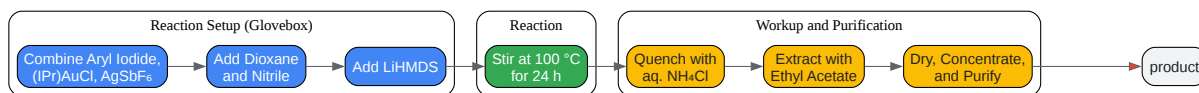
Materials:

- Gold(I) catalyst precursor, e.g., (IPr)AuCl (5 mol%)
- Silver salt additive, e.g., AgSbF₆ (10 mol%)
- Base, e.g., LiHMDS (2.0 equiv)
- Aryl iodide (1.0 equiv)
- Alkyl nitrile (solvent and reactant)
- Anhydrous 1,4-dioxane
- Inert atmosphere (Argon or Nitrogen)

Procedure:

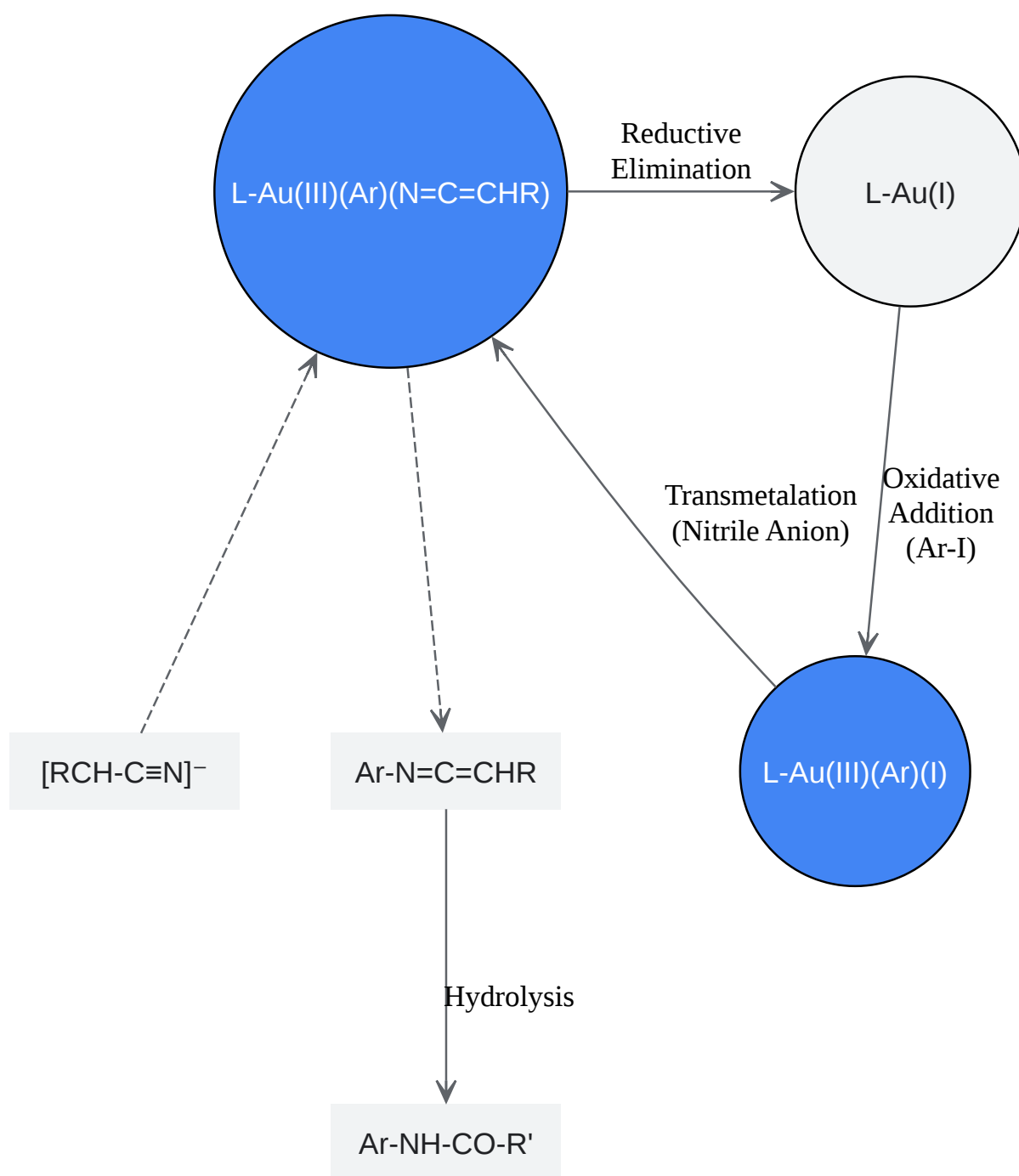
- In a glovebox, add the aryl iodide (1.0 equiv), (IPr)AuCl (5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction tube.
- Add anhydrous 1,4-dioxane and the alkyl nitrile.
- Add LiHMDS (2.0 equiv) to the mixture.
- Seal the tube and remove it from the glovebox.
- Stir the reaction mixture at 100 °C for 24 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the N-aryl amide product.

Visualizations



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Caption: Experimental workflow for Gold(I)-catalyzed C-N cross-coupling.



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Caption: Proposed Au(I)/Au(III) catalytic cycle for C-N cross-coupling.

Gold(I)-Catalyzed Synthesis of 3-Iodo-2-acyl Benzofurans

This protocol describes the synthesis of functionalized benzofurans through a gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters. This transformation involves a cascade of a [\[2\]](#) [\[6\]](#)-iodine shift, C-O ring-closure, and C-C bond formation.[\[7\]](#)

Data Presentation

Table 3: Substrate Scope for the Synthesis of 3-Iodo-2-acyl Benzofurans[\[7\]](#)

Entry	Aryl Ester Substituent (R ¹)	Carboxylate Substituent (R ²)	Product	Yield (%)
1	H	Phenyl	(3-Iodobenzofuran-2-yl)(phenyl)methanone	85
2	H	4-Methoxyphenyl	(3-Iodobenzofuran-2-yl)(4-methoxyphenyl)methanone	81
3	H	2-Thienyl	(3-Iodobenzofuran-2-yl)(thiophen-2-yl)methanone	77
4	H	Cyclohexyl	Cyclohexyl(3-iodobenzofuran-2-yl)methanone	75
5	4-MeO	Phenyl	(3-Iodo-6-methoxybenzofuran-2-yl)(phenyl)methanone	83
6	4-Cl	Phenyl	(6-Chloro-3-iodobenzofuran-2-yl)(phenyl)methanone	79

Experimental Protocol

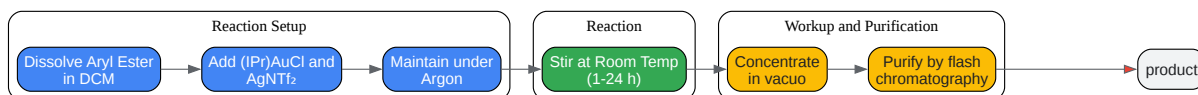
Materials:

- (IPr)AuCl (2.5 mol%)
- AgNTf₂ (2.5 mol%)
- 2-(Iodoethynyl)aryl ester (1.0 equiv)
- Anhydrous dichloromethane (DCM)
- Inert atmosphere (Argon)

Procedure:

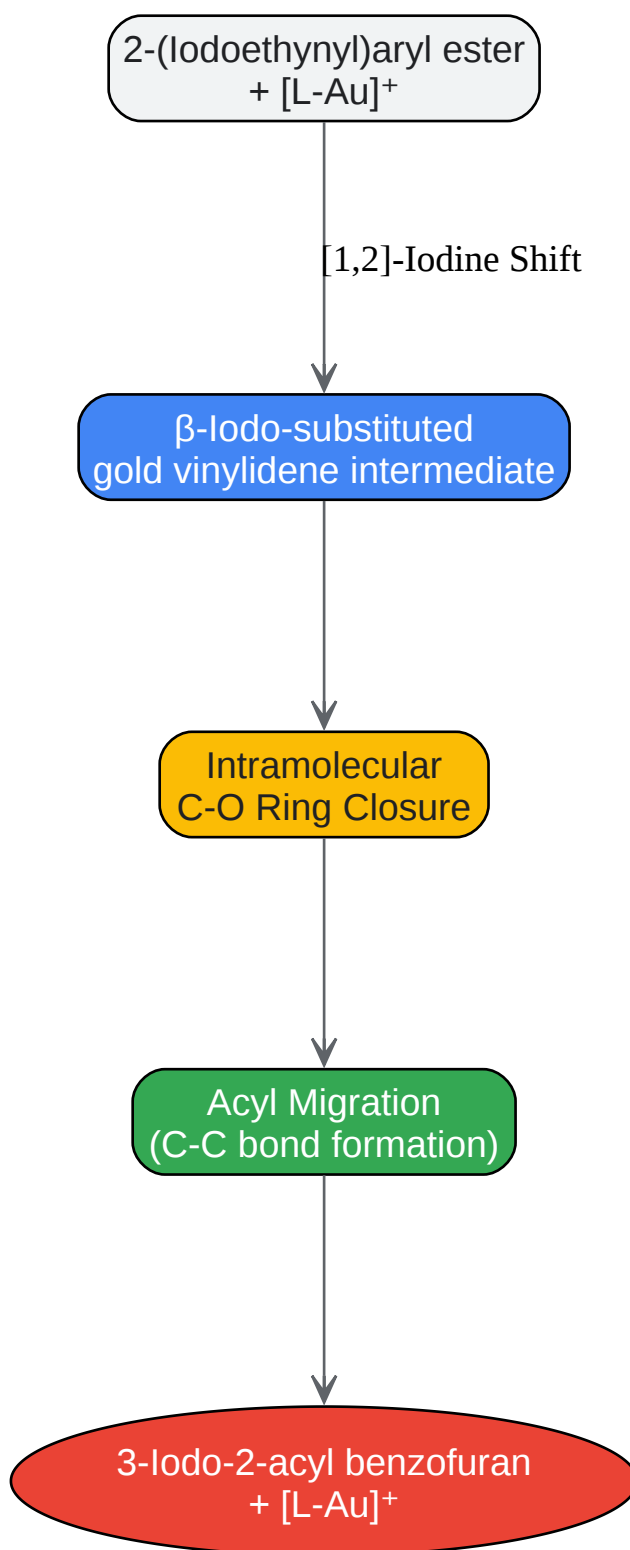
- To a solution of the 2-(iodoethynyl)aryl ester (1.0 equiv) in anhydrous DCM, add (IPr)AuCl (2.5 mol%) and AgNTf₂ (2.5 mol%) under an argon atmosphere.
- Stir the reaction mixture at room temperature for the time specified in the literature for the specific substrate (typically 1-24 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 3-iodo-2-acyl benzofuran.

Visualizations



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Caption: Experimental workflow for the synthesis of 3-iodo-2-acyl benzofurans.



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Caption: Proposed mechanism for benzofuran synthesis.

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References

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